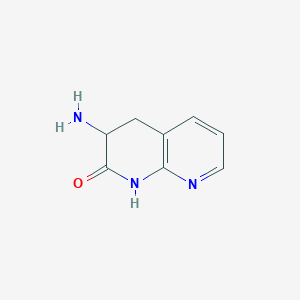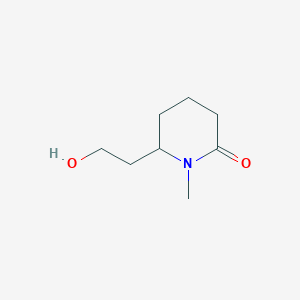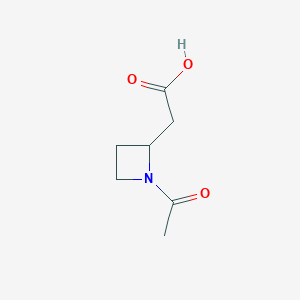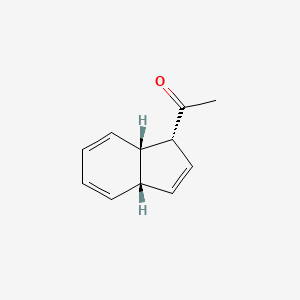
methyl 5-ethyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-éthyl-1H-pyrrole-2-carboxylate de méthyle est un composé organique appartenant à la famille des pyrroles. Les pyrroles sont des composés organiques aromatiques hétérocycliques, caractérisés par une structure cyclique à cinq chaînons contenant un atome d'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le 5-éthyl-1H-pyrrole-2-carboxylate de méthyle peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de l'acide 5-éthyl-1H-pyrrole-2-carboxylique avec du méthanol en présence d'un catalyseur acide. La réaction se déroule généralement sous reflux, conduisant à l'estérification du groupe acide carboxylique pour former l'ester méthylique désiré.
Méthodes de production industrielle
En milieu industriel, la synthèse du 5-éthyl-1H-pyrrole-2-carboxylate de méthyle peut impliquer l'utilisation de réacteurs à écoulement continu pour optimiser les conditions réactionnelles et améliorer le rendement. Le procédé peut également incorporer des étapes de purification telles que la distillation ou la recristallisation pour obtenir un produit de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-éthyl-1H-pyrrole-2-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés d'acide pyrrole-2-carboxylique correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en groupe alcool.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les réactifs électrophiles tels que les halogènes ou les groupes nitro peuvent être introduits en conditions acides ou basiques.
Principaux produits formés
Oxydation : Dérivés d'acide pyrrole-2-carboxylique.
Réduction : Dérivés de pyrrole-2-méthanol.
Substitution : Divers dérivés de pyrrole substitués en fonction de l'électrophile utilisé.
Applications de la recherche scientifique
Le 5-éthyl-1H-pyrrole-2-carboxylate de méthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme précurseur pour le développement de composés pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 5-éthyl-1H-pyrrole-2-carboxylate de méthyle dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec diverses cibles moléculaires, telles que les enzymes ou les récepteurs, pour exercer ses effets. Les voies exactes impliquées peuvent varier, mais impliquent généralement la liaison aux sites actifs ou la modification de la fonction des protéines cibles.
Applications De Recherche Scientifique
Methyl 5-ethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 5-ethyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.
Comparaison Avec Des Composés Similaires
Composés similaires
5-méthyl-1H-pyrrole-2-carboxylate d'éthyle : Structure similaire mais avec un groupe ester éthylique au lieu d'un groupe ester méthylique.
1-méthylpyrrole-2-carboxylate de méthyle : Structure similaire mais avec un groupe méthyle à l'atome d'azote.
Unicité
Le 5-éthyl-1H-pyrrole-2-carboxylate de méthyle est unique en raison de la présence à la fois d'un groupe éthyle en position 5 et d'un groupe ester méthylique en position 2.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
methyl 5-ethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-3-6-4-5-7(9-6)8(10)11-2/h4-5,9H,3H2,1-2H3 |
Clé InChI |
UXKDYHNTCFSRCF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(N1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11918281.png)









![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)



